

A Comprehensive Technical Guide to the Physical Properties of 4-Nonanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Nonanol

Cat. No.: B1584833

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of **4-Nonanol** (CAS No. 5932-79-6). The information is presented to support research, scientific analysis, and professionals in drug development, with a focus on quantitative data, experimental context, and clear visual representation of workflows.

Core Physical and Chemical Properties

4-Nonanol is a secondary alcohol with the chemical formula C₉H₂₀O.[1][2] It is a colorless to almost colorless clear liquid at room temperature with a mild, fatty odor.[3][4] Its structure consists of a nine-carbon chain with a hydroxyl group located on the fourth carbon atom.[3] This structure contributes to its amphiphilic nature, rendering it slightly soluble in water but more soluble in organic solvents.[3]

Quantitative Data Summary

The physical properties of **4-Nonanol** are summarized in the table below for easy reference and comparison. Data has been compiled from various reputable sources.

Property	Value	Units	Source(s)
Molecular Weight	144.25	g/mol	[1] [2]
Density	0.82	g/cm ³	[4] [5]
Boiling Point	192 - 195	°C	[4] [5]
Melting Point	6.15 (estimate)	°C	[4] [5]
Flash Point	74	°C	
Refractive Index	1.430		[4] [5]
Water Solubility	0.374	g/L	[4]
pKa	15.44 ± 0.20 (Predicted)		[4]

Experimental Protocols

While specific experimental protocols for determining the physical properties of **4-Nonanol** are not extensively detailed in publicly available literature, the following sections describe the general and standardized methodologies that are employed for such characterizations.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound like **4-Nonanol**, this is a key indicator of its volatility.

Methodology: A common laboratory method involves distillation. A sample of **4-Nonanol** is placed in a distillation flask and heated. A thermometer is positioned such that the bulb is just below the level of the side arm of the flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid. The temperature at which the liquid actively boils and the first drops of condensate are collected is recorded as the boiling point. For precise measurements, corrections for atmospheric pressure are applied.

Measurement of Density

Density is the mass per unit volume of a substance.

Methodology: The density of liquid **4-Nonanol** can be determined using a pycnometer or a digital density meter. The pycnometer method involves accurately weighing a specific volume of the liquid. The pycnometer is first weighed empty, then filled with the sample and weighed again. The volume of the pycnometer is known, allowing for the calculation of density. Digital density meters utilize the principle of a U-shaped oscillating tube, where the oscillation frequency is dependent on the mass of the liquid in the tube.

Flash Point Determination

The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source.[6]

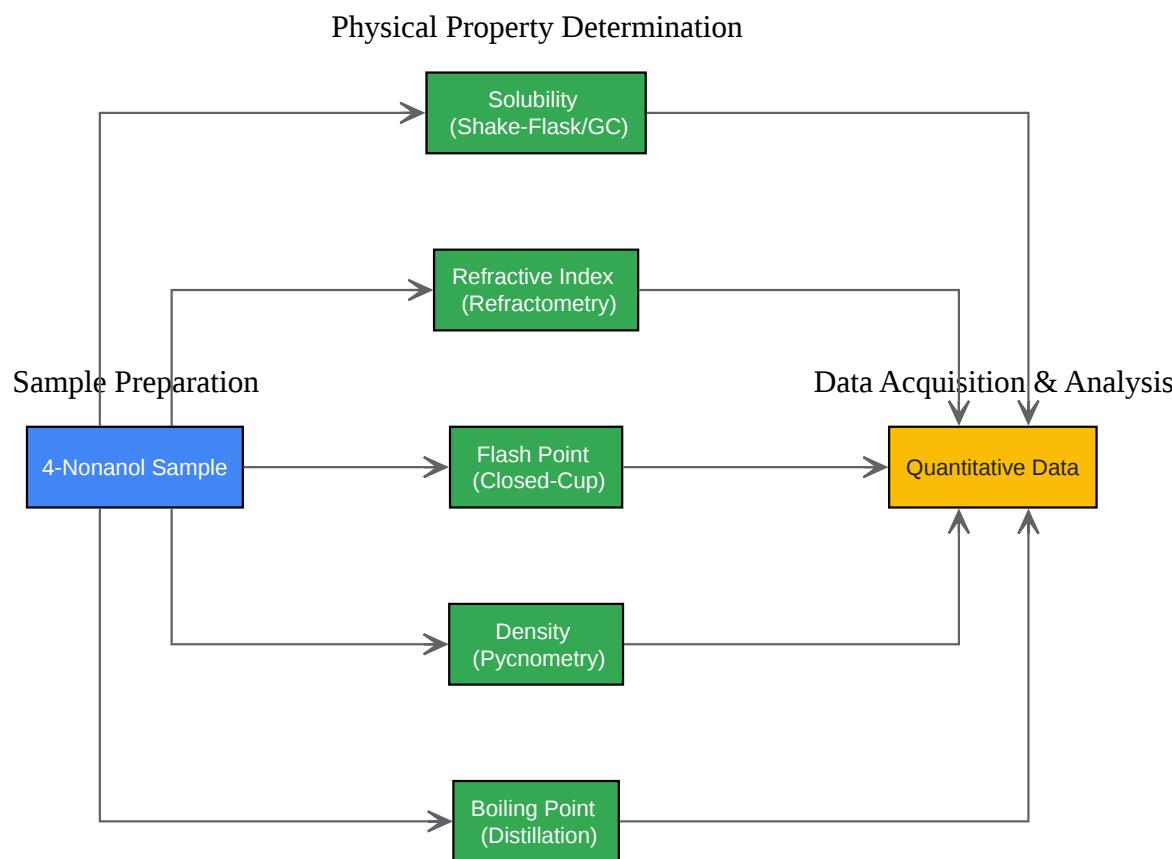
Methodology: Two primary methods are used: open cup and closed cup.[6]

- Cleveland Open Cup (COC) Method: The sample is heated in an open cup, and a small flame is passed over the surface periodically. The temperature at which a flash is observed is the flash point.[7]
- Pensky-Martens Closed Cup Method: The sample is heated in a closed cup with a lid that has openings for a stirrer and an ignition source.[7] This method generally provides a lower flash point value as the vapors are more concentrated.[8] For a combustible liquid like **4-Nonanol** with a flash point of 74°C, the closed-cup method is often preferred for safety assessments.[8]

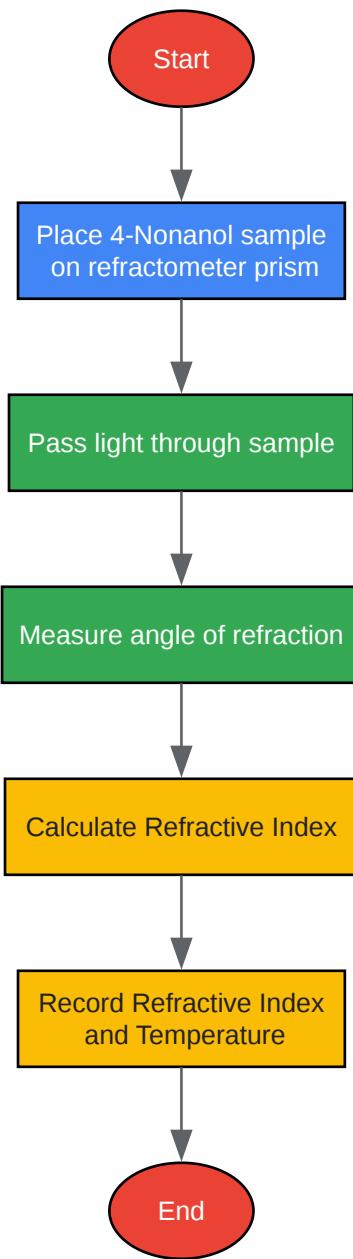
Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through a material.[9]

Methodology: An Abbe refractometer is a common instrument for this measurement.[10] A few drops of **4-Nonanol** are placed on the prism of the refractometer.[11] Light is passed through the sample, and the angle of refraction is measured.[12] The instrument is calibrated using a standard with a known refractive index.[12] The refractive index is temperature-dependent, so the temperature at which the measurement is taken is always recorded.


Solubility Assessment

Solubility is the ability of a substance (solute) to dissolve in a solvent to form a homogeneous solution.[13]


Methodology: To determine the aqueous solubility of **4-Nonanol**, a known amount of the alcohol is added to a specific volume of water. The mixture is agitated at a constant temperature until equilibrium is reached.[14] The solution is then filtered to remove any undissolved liquid, and the concentration of **4-Nonanol** in the filtrate is determined using an analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). For qualitative assessment, the "shake-flask" method is often employed, where the substance is added to the solvent and visually inspected for dissolution. [14]

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of key physical properties of **4-Nonanol**.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for determining the physical properties of **4-Nonanol**.

[Click to download full resolution via product page](#)

Caption: A simplified workflow for measuring the refractive index of **4-Nonanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Nonanol [webbook.nist.gov]
- 2. 4-Nonanol | C9H20O | CID 22217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 5932-79-6: 4-Nonanol | CymitQuimica [cymitquimica.com]
- 4. 4-NONANOL CAS#: 5932-79-6 [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. scimed.co.uk [scimed.co.uk]
- 7. Flash Point - Prime Process Safety Center [primeprocesssafety.com]
- 8. Flash point - Wikipedia [en.wikipedia.org]
- 9. mt.com [mt.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. youtube.com [youtube.com]
- 12. tutorchase.com [tutorchase.com]
- 13. microbenotes.com [microbenotes.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of 4-Nonanol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1584833#physical-properties-of-4-nonanol\]](https://www.benchchem.com/product/b1584833#physical-properties-of-4-nonanol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com